![molecular formula C20H20FN3O4S2 B2651225 (2E)-3-(4-fluorophenyl)-N-{[4-(morpholin-4-ylsulfonyl)phenyl]carbamothioyl}prop-2-enamide CAS No. 500201-72-9](/img/structure/B2651225.png)
(2E)-3-(4-fluorophenyl)-N-{[4-(morpholin-4-ylsulfonyl)phenyl]carbamothioyl}prop-2-enamide
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Overview
Description
“(2E)-3-(4-fluorophenyl)-N-{[4-(morpholin-4-ylsulfonyl)phenyl]carbamothioyl}prop-2-enamide” is a complex organic compound. It contains several functional groups including an amide group (-CONH2), a sulfonamide group (-S(=O)2-NH-), and a fluorophenyl group (C6H4F) which could contribute to its properties and reactivity .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques like X-ray crystallography or NMR spectroscopy are typically used to determine the molecular structure of a compound .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. These properties could include melting point, boiling point, solubility, and reactivity .
Scientific Research Applications
- Chalcones are a group of 1,3-diaryl-2-propen-1-one compounds that exhibit diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
- Chalcones serve as essential starting materials for synthesizing various pharmacologically interesting heterocyclic compounds, such as isoxazoles, pyrazolines, and pyrazoles .
- Due to the E geometry of the chalcone’s alkene, both phenyl rings are inclined toward the same side of the molecule, resulting in a nearly planar, heavily conjugated structure .
- Three torsion angles were examined to measure the deviation from planarity:
- The crystal packing is stabilized by:
- While specific research on this compound may be limited, we can infer potential applications based on chalcone properties:
Chemical Context and Background
Structural Features
Torsion Angles
Crystal Packing and Interactions
Potential Applications
Future Research Directions
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
(E)-3-(4-fluorophenyl)-N-[(4-morpholin-4-ylsulfonylphenyl)carbamothioyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O4S2/c21-16-4-1-15(2-5-16)3-10-19(25)23-20(29)22-17-6-8-18(9-7-17)30(26,27)24-11-13-28-14-12-24/h1-10H,11-14H2,(H2,22,23,25,29)/b10-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEZVSZRQVHFSRZ-XCVCLJGOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C=CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)/C=C/C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(4-fluorophenyl)-N-{[4-(morpholin-4-ylsulfonyl)phenyl]carbamothioyl}prop-2-enamide |
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